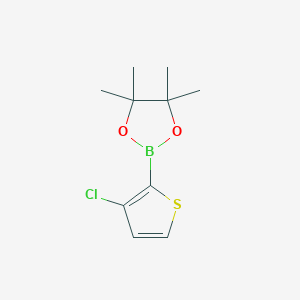

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Chemical Structure and Properties

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-97-7) is a boronate ester featuring a thiophene ring substituted with a chlorine atom at the 3-position and a pinacol borolane group at the 2-position. Its molecular formula is C₁₀H₁₄BClO₂S, with a molecular weight of 244.55 g/mol . The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of the dioxaborolane moiety and the electron-deficient nature of the chlorothiophene group, which enhances reactivity in aromatic substitution reactions.

Properties

IUPAC Name |

2-(3-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-7(12)5-6-15-8/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAAZOFUOOBDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670560 | |

| Record name | 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040281-97-7 | |

| Record name | 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 3-Chlorothiophene Derivatives

One of the most common and effective methods to prepare 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is through palladium-catalyzed cross-coupling of halogenated thiophenes with bis(pinacolato)diboron or related boron reagents.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Base: Sodium carbonate or potassium carbonate

- Solvents: Mixture of tetrahydrofuran (THF), toluene, water, or methanol/dimethyl ether mixtures

- Temperature: Reflux conditions, typically 5–11 hours

- Substrates: 3-chlorothiophene derivatives bearing halides (e.g., bromides or iodides) at the 2-position

A mixture of 1-bromo-4-iodobenzene, 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, Pd(PPh3)4, and sodium carbonate in toluene, THF, and water is refluxed for 5 hours. After reaction completion, the mixture is worked up by extraction and purified by flash chromatography to yield the boronate ester with yields around 74.6%.

- The reaction tolerates the chloro substituent on the thiophene ring.

- The use of aqueous base and mixed solvents facilitates the reaction.

- Purification typically involves silica gel chromatography.

Direct Lithiation Followed by Borylation

Another approach involves the lithiation of 3-chlorothiophene at the 2-position, followed by quenching with a boron electrophile such as pinacolborane or boronic acid derivatives to form the dioxaborolane.

- Lithiation: Treatment of 3-chlorothiophene with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperature (e.g., −78 °C) to generate the 2-lithiated intermediate.

- Borylation: Addition of pinacolborane or a boron halide (e.g., B(OMe)3) to the lithiated intermediate to form the boronate ester.

- Workup: Acidic or neutral aqueous workup to isolate the product.

- High regioselectivity for lithiation at the 2-position.

- Allows introduction of the boronate group directly onto the heteroaromatic ring.

- Requires strict anhydrous and low-temperature conditions.

- Sensitive to moisture and air.

Transition Metal-Catalyzed C–H Borylation

Recent advances have enabled the direct borylation of C–H bonds on heteroaromatics using iridium or rhodium catalysts with bis(pinacolato)diboron reagents.

- Catalysts: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands

- Conditions: Mild temperatures, often room temperature or slightly elevated

- Selectivity: Directed or undirected C–H activation leading to borylation at the 2-position of 3-chlorothiophene

This method avoids the need for pre-functionalized halides but may require optimization to achieve high regioselectivity and yield.

Summary Table of Preparation Methods

Research Findings and Considerations

- The palladium-catalyzed borylation is the most established and practical method for preparing this compound, offering good yields and operational simplicity.

- Lithiation-borylation methods provide high regioselectivity but require stringent control of moisture and temperature.

- Direct C–H borylation is a promising green alternative but still under development for heteroaromatic chlorothiophenes, with selectivity challenges.

- The boronate ester is moisture and heat sensitive; hence, storage under inert gas and refrigeration is recommended to maintain purity (>95% by GC analysis).

- The compound's boronate moiety facilitates further functionalization via Suzuki-Miyaura coupling, making it a valuable synthetic intermediate.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Substitution Reactions: The chlorine atom on the thiophene ring can be substituted with various nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura reactions.

Substituted Thiophenes: From nucleophilic substitution reactions.

Sulfoxides and Sulfones: From oxidation reactions.

Scientific Research Applications

Organic Synthesis

The compound serves as an effective reagent in organic synthesis. Its dioxaborolane moiety allows it to participate in various reactions:

- Cross-Coupling Reactions : Utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

- Boronic Acid Derivatives : Acts as a precursor for boronic acids, which are crucial in various organic transformations.

Material Science

In material science, this compound has been explored for its potential use in:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and electrical conductivity.

- Organic Electronics : As a building block for organic semiconductors and photovoltaic materials. Its thiophene component contributes to the electronic properties necessary for these applications.

Medicinal Chemistry

Research has indicated that compounds containing boron can exhibit biological activity:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have potential as anticancer agents due to their ability to interfere with cellular processes.

- Drug Development : The compound's ability to modify biological targets makes it a candidate for drug discovery programs.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The reaction yielded high purity products with excellent yields, showcasing its utility in synthesizing complex organic molecules.

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| Catalyst: Pd(PPh₃)₂ | 85 | Biphenyl derivative |

| Base: K₂CO₃ |

Case Study 2: Polymer Applications

In another investigation, the incorporation of this compound into polycarbonate matrices was studied. The resulting materials showed improved thermal properties and mechanical strength compared to traditional polycarbonate formulations.

| Property | Polycarbonate | Modified Polymer |

|---|---|---|

| Glass Transition Temp (°C) | 145 | 160 |

| Tensile Strength (MPa) | 70 | 85 |

Biological Activity

2-(3-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1040281-97-7) is a boron-containing compound with potential applications in medicinal chemistry and material science. Its unique structure, featuring a chlorothiophene moiety and a dioxaborolane ring, suggests interesting biological properties that warrant investigation.

- Molecular Formula : C10H14BClO2S

- Molecular Weight : 244.54 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

- Structure : Chemical Structure

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorothiophenyl group may enhance the compound's interaction with microbial membranes or enzymes.

Anticancer Potential

Boronic acids and their derivatives have been studied for their role in cancer therapy due to their ability to inhibit proteasomes and other enzymes involved in cancer cell proliferation. The dioxaborolane structure may contribute to this activity by modifying cellular signaling pathways.

Case Studies and Research Findings

- Antimicrobial Studies

- Anticancer Activity

- Enzyme Inhibition

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Positional Isomers

2-(4-Chlorothiophen-3-yl) isomer (CAS: 2764960-08-7):

- This positional isomer shifts the chlorine from the 3- to the 4-position on the thiophene ring.

- Molecular weight: 244.55 g/mol (identical to the target compound), but steric and electronic properties differ due to substituent orientation.

- Reactivity: The 4-chloro substituent may reduce steric hindrance in cross-coupling reactions compared to the 3-chloro analog .

Substituent Diversity

2-(3-Chloro-5-fluoro-2-methoxyphenyl) derivative (CAS: 2121514-87-0):

2-(3-Methylsulfonylphenyl) analog (CAS: 78504-09-3):

Steric and Catalytic Effects

2-(2-Methylbenzo[b]thiophen-3-yl) derivative (CAS: 1174298-60-2):

2-(2,6-Dichloro-3,5-dimethoxyphenyl) analog (CAS: N/A):

Reactivity in Cross-Coupling Reactions

Catalytic Selectivity

- Steric Control : Bulky substituents (e.g., benzo[b]thiophene) hinder borylation at ortho positions, favoring meta selectivity in C–H activation .

- Electronic Effects : Electron-deficient arylboronates (e.g., 3-chlorothiophene derivatives) exhibit faster transmetalation in palladium-catalyzed reactions compared to electron-rich analogs .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene) and methyl groups (δ 1.0–1.3 ppm for pinacol).

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane ring .

- Mass spectrometry (EI/ESI) : Look for the molecular ion peak (MW: 272.1 g/mol) and isotopic patterns consistent with chlorine (³⁵Cl/³⁷Cl) .

- HPLC : Purity >95% with retention time matching authenticated standards .

How can researchers address competing side reactions during Suzuki-Miyaura couplings involving this reagent?

Q. Advanced

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) with electron-rich ligands (e.g., SPhos, XPhos) to reduce protodeboronation .

- Base selection : Use weak bases (e.g., K₂CO₃) in biphasic systems (toluene/H₂O) to minimize hydrolysis.

- Additives : Include phase-transfer agents (e.g., TBAB) or radical inhibitors (e.g., BHT) to suppress homocoupling .

How can contradictions in reported reactivity due to chlorine’s electronic effects be resolved?

Q. Advanced

- Computational analysis : Perform DFT calculations to map charge distribution on the thiophene ring; chlorine’s electron-withdrawing effect reduces boronate electrophilicity, requiring adjusted coupling conditions .

- Substituent studies : Compare reactivity with non-chlorinated analogs (e.g., 2-thienyl pinacol boronate) to isolate steric/electronic contributions .

- Kinetic profiling : Use in situ NMR to monitor reaction intermediates and identify rate-limiting steps .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep under argon at –20°C in amber vials to prevent light/oxygen degradation .

- Waste disposal : Collect in halogenated waste containers; consult institutional guidelines for boron-containing compounds .

What strategies prevent hydrolysis of the boronate ester during storage?

Q. Advanced

- Desiccants : Add 3Å molecular sieves to storage vials to absorb residual moisture .

- Solvent choice : Store in anhydrous dichloromethane or THF with <50 ppm H₂O content.

- Stability assays : Monitor via ¹¹B NMR over time; hydrolysis products (boric acid) appear as broad peaks near δ 18 ppm .

How can byproducts in cross-coupling reactions involving this reagent be analyzed?

Q. Advanced

- LC-MS/GC-MS : Detect protodeboronation products (e.g., 3-chlorothiophene) or homocoupled dimers .

- Isolation techniques : Use preparative HPLC with C18 columns to separate byproducts for structural elucidation .

- Mechanistic probes : Conduct radical trapping experiments (e.g., TEMPO) to assess if side reactions involve radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.